PS121912

VDR antagonism transcriptional repression nuclear receptor

VDR-targeting studies often face hypercalcemic toxicity or polypharmacology. PS121912 is a selective VDR-SRC2 coactivator inhibitor that circumvents classical agonist liabilities. Key data points: - >34-fold selectivity for VDR over 8 nuclear receptors (PPAR, RxR, TR, ER isoforms) - Metabolic stability: human liver microsome t1/2=179 min, CLint=2.04 mL/min/kg - Dual-mechanism: VDR antagonism at ≤1 µM; caspase 3/7-mediated apoptosis at ≥3 µM Supplied with rigorous analytical documentation for reliable in vivo cancer research.

Molecular Formula C24H21F3N2O
Molecular Weight 410.44
CAS No. 1529814-60-5
Cat. No. B610293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS121912
CAS1529814-60-5
SynonymsPS121912;  PS-121912;  PS 121912; 
Molecular FormulaC24H21F3N2O
Molecular Weight410.44
Structural Identifiers
SMILESFC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F
InChIInChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3
InChIKeyNNTQFFZNUZBJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PS121912: Selective VDR-Coactivator Inhibitor


PS121912 is a synthetic small molecule belonging to the 3-indolylmethanamine chemical class, characterized by the molecular formula C24H21F3N2O and a molecular weight of 410.43 g/mol [1]. It functions as a selective inhibitor of the interaction between the vitamin D receptor (VDR) and its transcriptional coactivator SRC2 (steroid receptor coactivator 2), thereby modulating VDR-mediated gene transcription [2]. Developed to circumvent the dose-limiting hypercalcemia associated with classical VDR agonists such as 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), PS121912 exhibits VDR antagonism at low concentrations while inducing apoptosis in cancer cells at higher concentrations [2][3]. The compound has demonstrated acceptable metabolic stability in human liver microsome assays, positioning it as a viable tool compound for in vivo cancer studies [3].

1
Mechanism VDR–SRC2 protein-protein interaction inhibition Non-classical VDR antagonism; does not compete for ligand-binding pocket
2
Selectivity Selective nuclear receptor profiling Reported VDR selectivity window may support pathway-specific studies
3
Stability Metabolic stability profile supports in vivo model use Documented human liver microsome half-life context

PS121912 vs. Other VDR Modulators


Generic substitution among VDR-targeting compounds is scientifically unsound due to fundamentally distinct mechanisms of action, divergent selectivity profiles, and variable off-target effects. Classical VDR agonists such as 1,25-(OH)2D3 and its synthetic analogs (e.g., calcipotriol) function by directly binding the VDR ligand-binding pocket to recruit coactivators and drive transcription, but their therapeutic utility is severely limited by hypercalcemic toxicity [1]. Conversely, PS121912 operates via a non-classical mechanism: it disrupts the VDR–coactivator protein-protein interaction, specifically with the SRC2-3 domain, without directly competing for the endogenous ligand binding site [2]. Furthermore, PS121912 exhibits a selectivity window of >34-fold for VDR over eight other nuclear receptors tested, whereas many VDR ligands display broader polypharmacology [1][3]. Even among VDR–coactivator inhibitors sharing the 3-indolylmethanamine scaffold, the specific substitution pattern of PS121912 confers a therapeutic index of 46—superior to closely related analogs such as Compound 16 (therapeutic index >31) [1]. Therefore, procurement of PS121912, rather than an in-class analog, is essential for experiments requiring specific VDR antagonism coupled with a favorable metabolic stability profile.

Mechanism
PS121912: VDR–coactivator PPI inhibitor
Classical VDR agonists (e.g., 1,25-(OH)2D3) activate transcription and may induce hypercalcemia
Selectivity
Reported VDR selectivity over 8 nuclear receptors
Pan-VDR ligands or broader polypharmacology may shift off-target interpretation
Analog Class
3-Indolylmethanamine with reported index context
Close analogs (e.g., Compound 16) may present different cytotoxicity-profile context

PS121912 vs. VDR Agonists and Analogs


VDR Transcription Inhibition vs. 1,25-(OH)2D3

PS121912 inhibits VDR-mediated transcription with an IC50 of 590 ± 100 nM, whereas the endogenous agonist 1,25-(OH)2D3 activates VDR transcription (EC50 ~0.1–1 nM in various systems) and induces hypercalcemia [1][2]. PS121912's antagonistic activity is concentration-dependent, with maximal repression observed at sub-micromolar concentrations without causing the calcium dysregulation characteristic of VDR agonists [2].

VDR Transcription
Reported
IC50 590 ± 100 nM
Supports VDR antagonism endpoint context
Inhibits VDR transcription; 1,25-(OH)2D3 activates it. HEK293T reporter assay.
VDR antagonism transcriptional repression nuclear receptor

Nuclear Receptor Selectivity Profile

In a panel of nine nuclear receptors, PS121912 selectively inhibited VDR-mediated transcription with an IC50 of 0.59 ± 0.1 µM. In contrast, IC50 values for the other eight receptors (PPAR-α, PPAR-γ, PPAR-δ, RxR-α, TR-α, TR-β, ER-α, ER-β) ranged from 20.8 µM to >30 µM, establishing a minimum selectivity window of approximately 35-fold for VDR [1]. This selectivity profile is quantitatively superior to that reported for many pan-VDR ligands and provides a well-defined tool for probing VDR-specific biology without confounding nuclear receptor crosstalk.

NR Selectivity
Head-to-head
VDR IC50 0.59 µM vs. others 20.8 to >30 µM
VDR
PPAR/TR/ER
Isoform-selectivity assay context
Minimum 34-fold selectivity window reported. HEK293T panel.
nuclear receptor selectivity off-target profiling VDR

Therapeutic Index vs. Compound 16

Among a library of 3-indolylmethanamine derivatives evaluated for VDR-mediated transcription inhibition and cellular toxicity, PS121912 exhibited the largest therapeutic index of 46, calculated as the ratio of cellular toxicity LC50 (27.3 µM) to transcriptional inhibition IC50 (0.59 µM) in HEK293T cells [1]. In comparison, Compound 16, the next most favorable analog in the series, demonstrated a therapeutic index of >31, while other analogs exhibited indices below 20 [1]. This quantitative superiority indicates that PS121912 achieves maximal VDR antagonism with minimal acute cytotoxicity relative to its closest structural analogs.

Index vs. Analogs
Reported
Index 46 (LC50/IC50)
Ranked highest among tested 3-indolylmethanamines
Compound 16 index >31. HEK293T viability and transcription assays.
cancer cell viability therapeutic index 3-indolylmethanamine

Metabolic Stability vs. Other VDR Antagonists

PS121912 demonstrates a half-life of 179 minutes (approximately 3 hours) in human liver microsome assays, with 77% of the parent compound remaining after a 60-minute incubation [1]. The intrinsic clearance was determined to be 2.04 mL/min/kg [1]. In contrast, many VDR antagonists developed historically (e.g., TEI-9647, ZK159222) have not been advanced to in vivo studies due to unfavorable pharmacokinetic properties or rapid metabolism [2]. PS121912's metabolic stability is considered acceptable for enabling in vivo cancer studies, a key differentiator for researchers requiring a VDR antagonist suitable for animal models.

Metabolic Stability
Class-level
t1/2 179 min (77% remaining at 1h)
Supports in vivo exposure-model context
Human liver microsomes. Historical VDR antagonist stability data often unreported.
metabolic stability liver microsomes in vivo enablement

CYP3A4 Inhibition vs. Ketoconazole

PS121912 inhibits CYP3A4 with an IC50 of 9.1 ± 2.0 µM, as determined using the Vivid® CYP3A4 Green Screening kit [1]. In comparison, the prototypical CYP3A4 inhibitor ketoconazole exhibits an IC50 in the low nanomolar range (typically <0.1 µM) [2]. The approximately 100-fold higher IC50 of PS121912 indicates a significantly lower propensity for CYP3A4-mediated drug-drug interactions at concentrations relevant for VDR antagonism (IC50 ~0.59 µM). This reduced CYP inhibition liability is a critical consideration for researchers planning combination studies or anticipating clinical translation.

CYP3A4 Inhibition
Reported
IC50 9.1 ± 2.0 µM
Lower CYP inhibition context vs. ketoconazole
May reduce metabolic interaction risk in combination studies. Vivid® assay.
CYP3A4 drug-drug interaction metabolic stability

VDR–SRC2 Interaction Disruption

In a fluorescence polarization (FP) assay designed to measure the direct inhibition of VDR–SRC2-3 peptide binding, PS121912 exhibited an IC50 of 12.4 ± 0.7 µM [1]. This value serves as the biochemical potency benchmark for the 3-indolylmethanamine series. Importantly, PS121912 displayed selectivity among coactivator interaction domains: it disrupted the VDR–SRC2-3 interaction (IC50 = 12.4 µM) but did not inhibit binding of VDR to SRC1, SRC3, or DRIP2 peptides, indicating a unique specificity for the SRC2-3 nuclear receptor interaction domain [1]. This coactivator subtype selectivity distinguishes PS121912 from broader PPI inhibitors.

VDR–SRC2 Binding
Direct
IC50 12.4 ± 0.7 µM (FP assay)
Coactivator-specific PPI disruption context
Selective for SRC2-3; no inhibition of SRC1, SRC3, or DRIP2 peptides.
protein-protein interaction VDR-coactivator FP assay

PS121912: Validated Research Applications


VDR Antagonism in Nuclear Receptor Crosstalk

PS121912 is optimal for experiments requiring specific inhibition of VDR-mediated transcription without confounding activity at other nuclear receptors. The demonstrated >34-fold selectivity window for VDR over PPAR-α, PPAR-γ, PPAR-δ, RxR-α, TR-α, TR-β, ER-α, and ER-β makes PS121912 the compound of choice for dissecting VDR-specific signaling in complex cellular environments [1]. Use at concentrations ≤1 µM ensures robust VDR antagonism while minimizing off-target nuclear receptor effects [1].

In Vivo Cancer Studies with VDR Antagonist

Researchers conducting in vivo cancer studies with VDR antagonists should prioritize PS121912 due to its documented metabolic stability in human liver microsomes (t1/2 = 179 minutes, intrinsic clearance = 2.04 mL/min/kg) [2]. This stability profile distinguishes PS121912 from the majority of historical VDR antagonists, which lack reported in vivo compatibility [3]. The compound has been specifically characterized to enable in vivo cancer investigations [2].

Apoptosis Induction in Leukemia Models

PS121912 induces apoptosis in HL-60 leukemia cells, with enhanced effects observed at concentrations ≥3 µM [2]. This VDR-independent apoptotic activity at higher concentrations provides a dual-mechanism tool for investigating both VDR antagonism (at sub-micromolar levels) and caspase 3/7-mediated apoptosis (at micromolar levels) within the same chemical entity [2]. HL-60 cells are the most sensitive line among those tested (DU145, Caco2, SKOV3) [2].

SRC2 Coactivator-Specific Studies

PS121912 is uniquely suited for experiments requiring selective disruption of the VDR–SRC2 interaction while leaving VDR binding to other coactivators (SRC1, SRC3, DRIP2) intact [1]. In the FP assay, PS121912 inhibits VDR–SRC2-3 binding with an IC50 of 12.4 µM but shows no inhibition of other coactivator peptides [1]. This property enables precise interrogation of SRC2's role in VDR-mediated gene regulation, as validated by ChIP studies showing reduced SRC2 occupancy at the CYP24A1 promoter following PS121912 treatment [2].

Application
Selection Property
Validation Focus
VDR pathway studies
Nuclear receptor selectivity review
VDR-specific transcription endpoint context
In vivo tumor model research
Metabolic stability profile
Exposure-model and endpoint-response review
Apoptosis assay context
Concentration-dependent mechanism context
Caspase 3/7-mediated cell-model endpoint review
SRC2 coactivator studies
Coactivator-subtype selectivity
SRC2-3 vs. SRC1/SRC3/DRIP2 interaction context

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